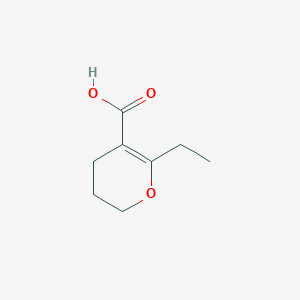

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Description

Properties

IUPAC Name |

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTARHXIOFZCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst to form the pyran ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Synthesis

6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of 6-chlorohexanone, which is a precursor for the synthesis of pentoxyfylline, a drug known for its vaso-dilatory effects with low toxicity . The compound's structural properties allow it to participate in reactions that yield biologically active molecules.

Therapeutic Uses

Due to its solubility in both water and lipids, this compound shows promise for therapeutic applications. Its derivatives have been studied for potential use in treating conditions that require vaso-dilation and improved blood flow .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes acetonitrile and water as mobile phases for effective separation and analysis . This method is scalable and suitable for isolating impurities during preparative separation processes.

Biochemical Applications

Buffering Agent

This compound has been identified as a non-ionic organic buffering agent used in cell cultures. It maintains pH stability within a range of 6 to 8.5, making it suitable for various biological applications . Its buffering capacity is crucial in experiments where pH fluctuations can affect cellular processes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid with structurally related compounds:

Key Observations :

- Substituent Effects : Ethyl and methyl groups at the 6-position increase molecular weight and lipophilicity, influencing bioavailability and reactivity. For example, ethyl-substituted derivatives exhibit slower degradation in photooxygenation reactions compared to isopropyl analogues .

- Ester vs. Acid : Methyl or ethyl esters (e.g., oleuropein aglycone) demonstrate enhanced biological activity due to improved membrane permeability. The free carboxylic acid form is more reactive in synthetic modifications .

Neuroprotective and Anti-inflammatory Effects

- Methyl 3,4-dihydro-2H-pyran-5-carboxylate (Oleuropein aglycone) : Inhibits IL-1β-induced inflammatory markers (COX-2, MMP-13) in osteoarthritis chondrocytes at 10–100 µM doses. Activates AMPK/ULK1 pathways to promote autophagy, mitigating neurodegeneration in Parkinson’s disease models .

- Current research focuses on its role in AKR1C3 inhibition, a target in leukemia therapy .

Biological Activity

6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a cyclic compound that belongs to the family of pyrans, characterized by a six-membered ring containing one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyran ring with a carboxylic acid functional group at position five and an ethyl group at position six. The stereochemistry of this compound plays a crucial role in its biological interactions and reactivity.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Cyclization Reactions : Using carbonyl compounds and vinyl ethers.

- Lewis Acid Catalysis : Enhancing yields through the addition of Lewis acids in reaction conditions.

These synthetic routes are critical for obtaining the compound in sufficient purity for biological evaluation.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydro-2H-pyran compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates:

- Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics against various bacterial strains.

| Microorganism | MIC (µg/mL) | Standard |

|---|---|---|

| E. faecalis | 40 | Ceftriaxone |

| P. aeruginosa | 50 | Ceftriaxone |

| K. pneumoniae | 45 | Ceftriaxone |

This activity suggests that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably:

- The compound exhibited cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and Caco-2 (colon carcinoma), with IC50 values indicating significant growth inhibition.

| Cell Line | IC50 (µg/mL) | Standard |

|---|---|---|

| A549 | 40.54 | Doxorubicin |

| Caco-2 | 29.77 | Doxorubicin |

These findings underscore the potential of this compound in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, studies have suggested that this compound may possess anti-inflammatory effects. This is evidenced by reduced levels of pro-inflammatory cytokines in treated cell cultures.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors modulating cellular pathways related to inflammation and cancer progression.

These interactions lead to alterations in cellular signaling pathways that can affect cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that the compound showed superior antibacterial activity against resistant strains compared to conventional antibiotics.

- Cytotoxicity Assay : Another investigation revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl-substituted dienols with carboxylic acid derivatives. For example, modified Claisen or Diels-Alder reactions under reflux in anhydrous solvents (e.g., THF or toluene) with acid catalysts (e.g., p-TsOH) yield the dihydropyran core. Ethyl substituents may require longer reaction times due to steric hindrance, as seen in analogous 6-methyl derivatives . Optimization of temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 dienol:acid) improves yields to ~60–75%. Post-synthesis purification via recrystallization (ethanol/water) or silica gel chromatography is critical .

Q. What spectroscopic techniques are optimal for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies the ethyl group (δ 1.2–1.4 ppm, triplet for CH₂CH₃) and dihydropyran protons (δ 2.5–3.5 ppm, multiplet for CH₂ and CH groups). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) and ethyl carbons .

- IR : Stretching bands at ~2500–3300 cm⁻¹ (broad, -COOH) and ~1700 cm⁻¹ (C=O) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 184.0974 for C₉H₁₃O₃) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen bonding, as demonstrated in structurally related pyrrolidine-carboxylic acids .

Advanced Research Questions

Q. How does the ethyl substituent at the 6-position affect the compound’s reactivity in ring-opening reactions compared to methyl analogs?

- Methodological Answer : The ethyl group introduces steric and electronic effects. Kinetic studies using nucleophiles (e.g., H₂O, amines) under acidic conditions show slower ring-opening rates (t₁/₂ increased by ~30% vs. methyl analogs) due to steric hindrance. Computational DFT calculations (B3LYP/6-311+G(d,p)) reveal increased torsional strain in the transition state when bulky substituents are present . Comparative HPLC monitoring of reaction progress (C18 column, acetonitrile/water eluent) quantifies these differences .

Q. What computational methods are used to model the compound’s stability under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Software like MarvinSketch (ChemAxon) or SPARC calculates pKa values (~4.2 for -COOH), predicting protonation states in physiological pH ranges.

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS models hydration shells and degradation pathways (e.g., decarboxylation at pH < 3). Free energy landscapes identify stable conformers .

- Density Functional Theory (DFT) : B3LYP/cc-pVDZ optimizes geometries and calculates frontier orbitals (HOMO-LUMO gaps ~5.1 eV), correlating with oxidative stability .

Q. How can contradictions in spectroscopic data from synthetic batches be systematically resolved?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous proton signals. For example, HMBC correlations between the ethyl group and pyran carbons confirm substitution patterns .

- Elemental Analysis : Discrepancies in %C/H/O (e.g., ±0.3% deviation) indicate impurities; recrystallization or preparative TLC (silica, ethyl acetate/hexane) addresses this .

- Crystallographic Disorder Analysis : For X-ray data, refinement software (SHELXL) models disorder in flexible substituents, as seen in similar dihydropyran derivatives .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.